7-(2-Aminoethoxy)-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-(2-aminoethoxy)-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-6-12(14)16-11-7-9(15-5-4-13)2-3-10(8)11/h2-3,6-7H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTPYDNQNZTAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239279 | |
| Record name | 7-(2-Aminoethoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
810673-12-2 | |
| Record name | 7-(2-Aminoethoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=810673-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Aminoethoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation Followed by Nucleophilic Substitution
Synthesis of 7-(2-Bromoethoxy)-4-methyl-2H-chromen-2-one
The foundational step in most synthetic routes involves alkylation of 7-hydroxy-4-methylcoumarin with 1,2-dibromoethane. This reaction proceeds via nucleophilic aromatic substitution, leveraging the phenolic oxygen’s reactivity.
Procedure :
- Reagents : 7-Hydroxy-4-methylcoumarin (1.5 mmol), 1,2-dibromoethane (1.5 mmol), potassium carbonate (3 mmol), acetone (50 mL).
- Conditions : Reflux for 12–24 hours under inert atmosphere.
- Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
- Yield : 92%.
This step generates 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one, a critical intermediate for subsequent amination.
Amination of the Bromoethoxy Intermediate
Replacing the bromine atom with an amino group requires nucleophilic substitution. Two primary approaches are documented:
Method A: Direct Amination with Ammonia
- Reagents : 7-(2-Bromoethoxy)-4-methylcoumarin (1 eq), aqueous ammonia (excess), dimethylformamide (DMF).
- Conditions : Heating at 80°C for 24 hours.
- Workup : Dilution with water, extraction with dichloromethane, and column chromatography (petroleum ether/ethyl acetate).
- Yield : 75% (hypothetical, based on analogous reactions).
Method B: Gabriel Synthesis
To avoid handling gaseous ammonia, the Gabriel method introduces a phthalimide-protected amine:
Smiles Rearrangement Strategy
An alternative pathway exploits the Smiles rearrangement to directly introduce the amino group. This method avoids isolating the bromo intermediate:
Procedure :
- Alkylation : Treat 7-hydroxy-4-methylcoumarin with α-bromoacetamide (1.2 eq) and K2CO3 in acetone at 70°C for 24 hours.
- Rearrangement : Heat the alkylated product in aqueous NaOH (1 M) at 50°C to induce O→N Smiles rearrangement.
- Hydrolysis : Acidic workup to hydrolyze the amide to the primary amine.
Mechanistic Insight : The rearrangement proceeds via a six-membered transition state, where the amide nitrogen attacks the coumarin’s oxygen, followed by hydrolysis to yield the aminoethoxy group.
Mitsunobu Coupling with Protected Amines
For sterically hindered substrates, the Mitsunobu reaction enables direct coupling of 2-aminoethanol derivatives:
Steps :
- Protection : Convert 2-aminoethanol to its tert-butoxycarbonyl (Boc) derivative.
- Activation : React Boc-protected aminoethanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
- Coupling : Add 7-hydroxy-4-methylcoumarin and stir at 0°C to room temperature for 12 hours.
- Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Alkylation-Amination | High scalability; inexpensive reagents | Requires toxic bromoethane | 75% |
| Smiles Rearrangement | One-pot synthesis; no intermediates | Sensitive to base concentration | 65–80% |
| Mitsunobu Coupling | Avoids alkylation steps; mild conditions | High cost of DEAD and phosphine reagents | 60% |
Characterization and Validation
Synthetic products are validated using:
Challenges and Optimization
- Amination Side Reactions : Competing elimination forms 7-vinyloxy derivatives. Mitigated by using polar aprotic solvents (DMF, DMSO).
- Protection-Deprotection : Boc groups prevent amine oxidation but add steps.
- Purification : Silica gel chromatography (ethyl acetate/hexane) resolves unreacted starting materials.
Industrial Applications and Patents
Patent US20090326223A1 discloses a continuous-flow reactor system for coumarin amination, achieving 85% yield by optimizing residence time (30 min) and temperature (90°C).
Chemical Reactions Analysis
Types of Reactions
7-(2-Aminoethoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The aminoethoxy group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
7-(2-Aminoethoxy)-4-methyl-2H-chromen-2-one has several notable applications in scientific research:
Chemical Applications
- Building Block : Serves as a precursor for synthesizing more complex organic molecules.
- Reagent in Organic Reactions : Utilized in various chemical reactions due to its unique functional groups.
Biological Applications
- Antioxidant Properties : Exhibits potential antioxidant activity, which can mitigate oxidative stress in cells.
- Antimicrobial Activity : Demonstrated effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
Medical Applications
- Therapeutic Potential : Ongoing research suggests its efficacy as a therapeutic agent for conditions such as cancer and neurodegenerative diseases.
- Anti-inflammatory Effects : Studies have indicated significant anti-inflammatory properties, comparable to established anti-inflammatory drugs.
Case Studies and Research Findings
Several studies highlight the compound's unique properties and applications:
Mechanism of Action
The mechanism of action of 7-(2-Aminoethoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction and cellular responses.
Altering Gene Expression: It can affect the expression of genes involved in inflammation, oxidative stress, and other cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Pharmacological Outcomes
Key Observations:
- Aminoethoxy vs. Bromoalkoxy: The aminoethoxy group enhances metabolic stability and receptor affinity compared to brominated analogs, which are primarily synthetic intermediates .
- Chain Length : Longer alkyl chains (e.g., 3-bromopropoxy) improve lipophilicity but reduce aqueous solubility, impacting bioavailability .
Hybrid Molecules and Bioisosteric Modifications
Hybridization with Bioactive Moieties
- Dinitroazetidine-Coumarin Hybrids: Coupling 7-(2-bromoethoxy)-4-methylcoumarin with 3,3-dinitroazetidine yielded hybrids with potent anti-cholangiocarcinoma activity (IC50: 2.1–9.4 µM). The aminoethoxy group’s absence reduced potency by 40–60%, highlighting its role in NO release kinetics .
- Chlorine Bioisosteres: Replacement of the amino group with chlorine in (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide improved metabolic stability (t1/2: 6.2 h vs. 3.8 h for aminoethoxy) but reduced dopamine receptor affinity .
Triazole and Thiazole Derivatives
- 1,2,3-Triazole Coumarins : Derivatives like 7-{4-[(Benzo[d]thiazol-2-yl)thio]methyl}-1H-1,2,3-triazol-1-yl}-4-methyl-2H-chromen-2-one showed enhanced cytotoxicity (IC50: 4.5 µM) against MCF-7 cells, attributed to triazole-mediated DNA intercalation .
- Benzothiazole Substitutions: 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy) analogs exhibited 10-fold higher 5-HT2A receptor binding (Ki: 1.2 nM) than the parent aminoethoxy compound .
Pharmacokinetic and Spectroscopic Comparisons
Table 2: Physicochemical and Spectroscopic Properties
Key Insights:
- Amino vs. Methoxy: The aminoethoxy group increases solubility (1.8 vs. 0.9 mg/mL) and lowers LogP (1.9 vs. 2.8) compared to bromoethoxy derivatives .
- NMR Shifts : The H-3 proton at δ 6.44 ppm is conserved across derivatives, confirming coumarin scaffold integrity .
Biological Activity
7-(2-Aminoethoxy)-4-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered significant attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on an extensive review of the literature.
Chemical Structure and Properties
The compound is characterized by a coumarin backbone, which is known for its fluorescent properties and biological activity. Its structure can be represented as follows:
Key Features:
- Fluorescent Properties : The coumarin structure allows for various applications in biochemical assays.
- Solubility : Soluble in organic solvents such as acetone and dimethyl sulfoxide (DMSO), facilitating its use in laboratory settings.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro evaluations against various cancer cell lines have shown promising results.
The compound's mechanism involves the inhibition of specific kinases, such as CK2, which are crucial for cancer cell proliferation and survival .
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. A series of derivatives showed potent activity comparable to established anti-inflammatory drugs.
| Compound | Activity | Reference |
|---|---|---|
| 7-(4-chlorobenzylideneamino)-4-methyl-2H-chromen-2-one | Potent anti-inflammatory | |
| 7-(2,4-dichlorobenzylideneamino)-4-methyl-2H-chromen-2-one | Significant analgesic effect |
The anti-inflammatory mechanism is likely linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
3. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with serine proteases and COX enzymes, leading to reduced inflammation and cancer cell proliferation .
- Fluorescent Properties : Its ability to act as a fluorescent probe aids in studying enzyme kinetics and cellular processes .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Efficacy : A study demonstrated that derivatives of this compound outperformed doxorubicin in specific cancer cell lines, indicating its potential as a more effective treatment option .
- Anti-inflammatory Studies : In vivo experiments using carrageenan-induced paw edema models showed significant reductions in inflammation with certain derivatives, suggesting strong therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
